molecular formula C14H11Cl2NO4S B2795396 N-(3,4-Dichlorophenyl)-N-(phenylsulfonyl)glycine CAS No. 327982-88-7

N-(3,4-Dichlorophenyl)-N-(phenylsulfonyl)glycine

Cat. No.: B2795396
CAS No.: 327982-88-7
M. Wt: 360.21
InChI Key: NESLCZROXOJZBQ-UHFFFAOYSA-N
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Description

N-(3,4-Dichlorophenyl)-N-(phenylsulfonyl)glycine is an organic compound that belongs to the class of sulfonyl glycine derivatives. These compounds are known for their diverse applications in medicinal chemistry and industrial processes due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dichlorophenyl)-N-(phenylsulfonyl)glycine typically involves the reaction of 3,4-dichloroaniline with phenylsulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with glycine under controlled conditions to yield the final product. The reaction conditions often include:

  • Temperature: 0-25°C
  • Solvent: Dichloromethane or similar organic solvents
  • Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dichlorophenyl)-N-(phenylsulfonyl)glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Lithium aluminum hydride in dry ether

    Substitution: Nucleophiles like amines or thiols in the presence of a base

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides

    Reduction: Formation of amines or alcohols

    Substitution: Formation of substituted sulfonyl derivatives

Scientific Research Applications

N-(3,4-Dichlorophenyl)-N-(phenylsulfonyl)glycine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,4-Dichlorophenyl)-N-(phenylsulfonyl)glycine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of metabolic enzymes or signaling pathways critical for cell survival and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-Dichlorophenyl)-N-(phenylsulfonyl)alanine
  • N-(3,4-Dichlorophenyl)-N-(phenylsulfonyl)valine
  • N-(3,4-Dichlorophenyl)-N-(phenylsulfonyl)leucine

Uniqueness

N-(3,4-Dichlorophenyl)-N-(phenylsulfonyl)glycine is unique due to its specific substitution pattern on the phenyl ring and the presence of both dichloro and sulfonyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-3,4-dichloroanilino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO4S/c15-12-7-6-10(8-13(12)16)17(9-14(18)19)22(20,21)11-4-2-1-3-5-11/h1-8H,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NESLCZROXOJZBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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